molecular formula C7H9F3O2 B6181143 rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]acetic acid, trans CAS No. 2613300-15-3

rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]acetic acid, trans

Cat. No.: B6181143
CAS No.: 2613300-15-3
M. Wt: 182.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]acetic acid, trans is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]acetic acid, trans typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]acetic acid, trans can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, using nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]acetic acid, trans has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]acetic acid, trans exerts its effects is not well-documented. it is likely to involve interactions with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]ethan-1-amine hydrochloride, trans
  • rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]ethanol, trans

Uniqueness

rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]acetic acid, trans is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

2613300-15-3

Molecular Formula

C7H9F3O2

Molecular Weight

182.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.